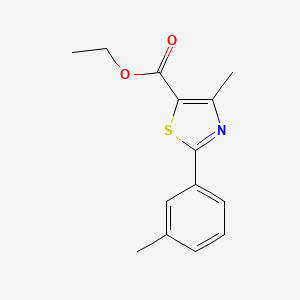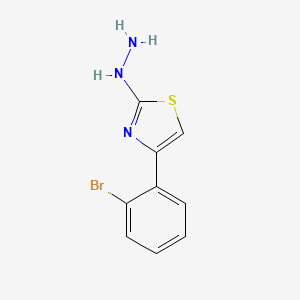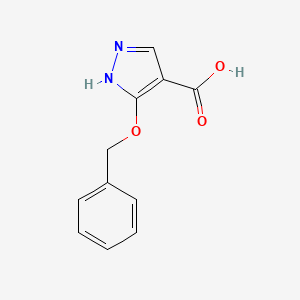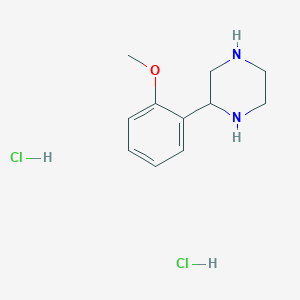
2-(2-Methoxyphenyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(2-Methoxyphenyl)piperazin-Dihydrochlorid umfasst typischerweise die Reaktion von 2-Methoxyanilin mit Piperazin unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung eines Lösungsmittels wie Acetonitril und eines Katalysators wie Yb(OTf)3. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung beinhaltet häufig großtechnische Reaktionen mit optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Umkristallisation und Reinigung umfassen, um das Endprodukt in seiner Dihydrochloridform zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-(2-Methoxyphenyl)piperazin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat durchgeführt werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid beinhalten.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung der entsprechenden N-Oxide.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung von N-alkylierten Piperazinen.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)piperazin-Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird in der Untersuchung von Neurotransmittersystemen eingesetzt, da es mit Serotoninrezeptoren interagiert.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methoxyphenyl)piperazin-Dihydrochlorid beinhaltet seine Interaktion mit Serotoninrezeptoren im Gehirn. Es wirkt als unspezifischer Serotoninrezeptor-Agonist, d.h. es kann an mehrere Serotoninrezeptorsubtypen binden und diese aktivieren. Diese Interaktion führt zu verschiedenen physiologischen Wirkungen, darunter die Modulation von Stimmung und Verhalten .
Ähnliche Verbindungen:
- 1-(4-Methoxyphenyl)piperazin
- 1-(3-Chlorphenyl)piperazin
- 1-(3-Trifluormethylphenyl)piperazin
Vergleich: 2-(2-Methoxyphenyl)piperazin-Dihydrochlorid ist aufgrund seines spezifischen Substitutionsmusters am Phenylring einzigartig, das seine Bindungsaffinität und Selektivität für Serotoninrezeptoren beeinflusst. Im Vergleich zu anderen Piperazinderivaten kann es unterschiedliche pharmakologische Profile und therapeutische Potenziale aufweisen .
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)piperazine dihydrochloride involves its interaction with serotonin receptors in the brain. It acts as a nonselective serotonin receptor agonist, which means it can bind to and activate multiple serotonin receptor subtypes. This interaction leads to various physiological effects, including modulation of mood and behavior .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
Comparison: 2-(2-Methoxyphenyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its binding affinity and selectivity for serotonin receptors. Compared to other piperazine derivatives, it may exhibit different pharmacological profiles and therapeutic potentials .
Eigenschaften
Molekularformel |
C11H18Cl2N2O |
|---|---|
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10;;/h2-5,10,12-13H,6-8H2,1H3;2*1H |
InChI-Schlüssel |
BHZNRENREKFQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CNCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


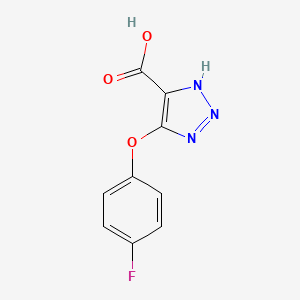
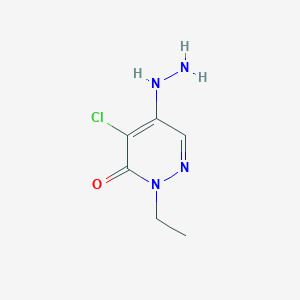
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
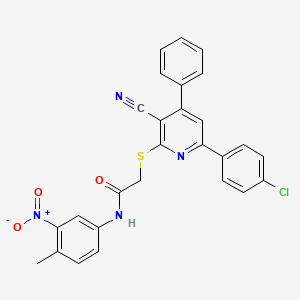
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

